Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2)
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Overview
Description
Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) is a chemical compound with a complex structure that includes a benzoic acid moiety and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) typically involves the reaction of benzoic acid derivatives with tetrazole precursors under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:1)
- 3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic acid sodium salt
Uniqueness
Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) is unique due to its specific structure, which includes both a benzoic acid moiety and a tetrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) is a compound that combines the properties of benzoic acid with a tetrazole derivative. This article explores its biological activities, synthesis methods, and potential applications based on diverse research findings.
Structural Overview
The structural formula of this compound consists of a benzoic acid moiety linked to a 2,5-dihydro-5-thioxo-1H-tetrazole group. This unique structure enhances its solubility and reactivity compared to benzoic acid alone, potentially leading to varied biological activities.
Biological Activities
-
Antimicrobial Properties
- Sodium Benzoate : The sodium salt form of benzoic acid is well-known for its antimicrobial properties. It acts as a bacteriostatic and fungistatic agent, effectively inhibiting the growth of spoilage microorganisms in acidic environments. Studies indicate that sodium benzoate can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Tetrazole Derivatives : Compounds containing tetrazole rings have demonstrated significant antibacterial and antifungal activities. For instance, certain 5-substituted tetrazoles have shown efficacy against various pathogens, including Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
-
Therapeutic Applications
- Sodium benzoate has been explored for therapeutic applications beyond food preservation. It may assist in treating urea cycle disorders by facilitating the excretion of excess nitrogen. Additionally, it has been suggested as an adjunct therapy in schizophrenia treatment due to its potential neuroprotective effects.
- Antioxidant Activity
Synthesis Methods
The synthesis of benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt can be approached through several methods:
- Cycloaddition Reactions : A common method involves the [3+2] cycloaddition reaction between nitriles and sodium azide under optimized conditions, yielding high purity and yield of the desired tetrazole derivatives .
Reaction Conditions | Yield (%) |
---|---|
Nitrile + NaN₃ in DMSO at 120°C | 89% |
Study on Antimicrobial Activity
A study conducted by Cheon et al. synthesized various 5-substituted 1H-tetrazoles and tested their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Therapeutic Potential
Research has highlighted the metabolic interactions of sodium benzoate with liver enzymes, suggesting that it forms hippuric acid upon conjugation with glycine. This metabolic pathway is crucial for understanding its therapeutic implications in clinical settings.
Properties
CAS No. |
99229-76-2 |
---|---|
Molecular Formula |
C8H6N4NaO2S |
Molecular Weight |
245.22 g/mol |
InChI |
InChI=1S/C8H6N4O2S.Na/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12;/h1-4H,(H,13,14)(H,9,11,15); |
InChI Key |
HQAWAKPSYAFBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2.[Na] |
Origin of Product |
United States |
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